molecular formula C25H28N2O4S B12399679 Mu opioid receptor antagonist 4

Mu opioid receptor antagonist 4

Cat. No.: B12399679
M. Wt: 452.6 g/mol
InChI Key: FUYLSFUBUJCLAY-IXFVLMBFSA-N
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Description

Mu opioid receptor antagonist 4 is a compound that interacts with the mu opioid receptor, a type of receptor in the body that is primarily involved in pain regulation, reward, and addictive behaviors. This compound is of significant interest in the fields of pharmacology and medicine due to its potential therapeutic applications, particularly in the management of pain and opioid addiction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mu opioid receptor antagonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but common steps include:

    Formation of the core structure: This often involves the use of starting materials such as aromatic amines or phenols, which undergo reactions like nitration, reduction, and cyclization.

    Functional group modifications: These steps may include alkylation, acylation, or halogenation to introduce or modify functional groups on the core structure.

    Final coupling reaction: The final step usually involves coupling the core structure with a specific side chain or functional group to produce the desired antagonist.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Common techniques used in industrial production include:

    Continuous flow reactors: These allow for precise control of reaction conditions and can improve the efficiency and safety of the synthesis.

    Automated synthesis systems: These systems can handle multiple reactions simultaneously and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Mu opioid receptor antagonist 4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mu opioid receptor antagonist 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of the mu opioid receptor and to develop new synthetic methods.

    Biology: Used to investigate the role of the mu opioid receptor in various biological processes, such as pain regulation, reward, and addiction.

    Medicine: Potential therapeutic applications in the treatment of pain, opioid addiction, and other conditions involving the mu opioid receptor.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.

Mechanism of Action

Mu opioid receptor antagonist 4 exerts its effects by binding to the mu opioid receptor and blocking its activation by endogenous opioids or opioid drugs. This prevents the receptor from initiating the signaling pathways that lead to pain relief, reward, and addiction. The molecular targets and pathways involved include:

    G protein-coupled receptor signaling: The mu opioid receptor is a G protein-coupled receptor that activates intracellular signaling pathways when bound by an agonist.

    Inhibition of adenylate cyclase: Blocking the mu opioid receptor prevents the inhibition of adenylate cyclase, leading to increased levels of cyclic AMP and altered cellular responses.

Comparison with Similar Compounds

Mu opioid receptor antagonist 4 can be compared with other similar compounds, such as:

    Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.

    Naltrexone: Another mu opioid receptor antagonist used in the treatment of opioid addiction and alcohol dependence.

    Methylnaltrexone: A peripherally acting mu opioid receptor antagonist used to treat opioid-induced constipation.

This compound is unique in its specific binding affinity and selectivity for the mu opioid receptor, which may offer advantages in terms of efficacy and safety compared to other antagonists.

Conclusion

This compound is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool for scientific research and a promising candidate for therapeutic applications. Further research and development are needed to fully explore its potential and to optimize its use in various applications.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-3-carboxamide

InChI

InChI=1S/C25H28N2O4S/c28-18-4-3-15-11-19-25(30)7-5-17(26-23(29)16-6-10-32-13-16)22-24(25,20(15)21(18)31-22)8-9-27(19)12-14-1-2-14/h3-4,6,10,13-14,17,19,22,28,30H,1-2,5,7-9,11-12H2,(H,26,29)/t17-,19+,22-,24-,25+/m0/s1

InChI Key

FUYLSFUBUJCLAY-IXFVLMBFSA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1NC(=O)C7=CSC=C7)OC5=C(C=C4)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CSC=C7

Origin of Product

United States

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